2-[2-(2-Chlorophenoxy)anilino]-N-(cyanomethyl)acetamide
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Overview
Description
2-[2-(2-Chlorophenoxy)anilino]-N-(cyanomethyl)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenoxy group, an anilino group, and a cyanomethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Chlorophenoxy)anilino]-N-(cyanomethyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-chlorophenol with aniline to form 2-(2-chlorophenoxy)aniline. This intermediate is then reacted with cyanomethyl acetate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Chlorophenoxy)anilino]-N-(cyanomethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[2-(2-Chlorophenoxy)anilino]-N-(cyanomethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antifungal or antibacterial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(2-Chlorophenoxy)anilino]-N-(cyanomethyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit the growth of fungi by disrupting their cell membrane integrity or interfere with bacterial DNA replication .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenoxy)aniline
- 2-(4-Chlorophenoxy)aniline
- 2-(2-Chlorophenoxy)acetic acid
Uniqueness
2-[2-(2-Chlorophenoxy)anilino]-N-(cyanomethyl)acetamide is unique due to the presence of both an anilino group and a cyanomethyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[2-(2-chlorophenoxy)anilino]-N-(cyanomethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-12-5-1-3-7-14(12)22-15-8-4-2-6-13(15)20-11-16(21)19-10-9-18/h1-8,20H,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGUXZUOLFWTKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(=O)NCC#N)OC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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